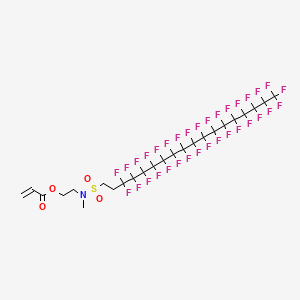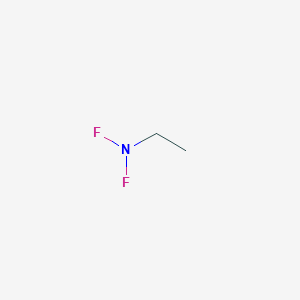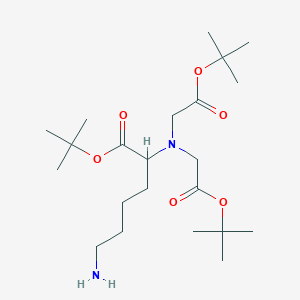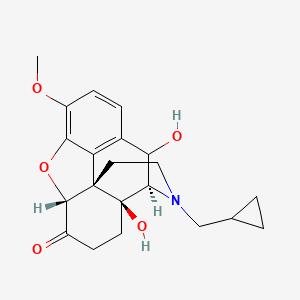
Trimethylolpropane (1,1,4,4,5-D5) Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane (1,1,4,4,5-D5) Phosphate is a stable isotope-labeled compound with the molecular formula C6D5H6O4P and a molecular weight of 183.154. It is a derivative of Trimethylolpropane Phosphate, which is known for its applications in various fields, including chemistry and biology .
Métodos De Preparación
The synthesis of Trimethylolpropane (1,1,4,4,5-D5) Phosphate typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The general synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of butanal with formaldehyde to form an intermediate compound.
Cannizaro Reaction: The intermediate undergoes a Cannizaro reaction in the presence of sodium hydroxide to yield Trimethylolpropane.
Phosphorylation: The final step involves the phosphorylation of Trimethylolpropane using a phosphorylating agent to obtain this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Trimethylolpropane (1,1,4,4,5-D5) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Trimethylolpropane (1,1,4,4,5-D5) Phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in the study of anti-epileptic drugs due to its role as a gamma-aminobutyric acid receptor antagonist.
Industry: The compound is used as a chemical reference for qualitative and quantitative analysis in various industrial applications
Mecanismo De Acción
Trimethylolpropane (1,1,4,4,5-D5) Phosphate exerts its effects by acting as a gamma-aminobutyric acid receptor antagonist. This interaction leads to the inhibition of gamma-aminobutyric acid-mediated neurotransmission, which can result in convulsions, seizures, and other neuromuscular-related episodes. The molecular targets involved include gamma-aminobutyric acid receptors and associated signaling pathways.
Comparación Con Compuestos Similares
Trimethylolpropane (1,1,4,4,5-D5) Phosphate can be compared with other similar compounds, such as:
Trimethylolpropane Phosphate: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Trimethylolethane Phosphate: A similar compound with a slightly different molecular structure, used in similar applications.
Pentaerythritol Phosphate: Another related compound with multiple hydroxy groups, used in the production of resins and coatings.
Propiedades
Fórmula molecular |
C6H11O4P |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
3,3,5,5,8-pentadeuterio-4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3/i3D,4D2,5D2 |
Clave InChI |
BYEFHDZWRALTEN-CZMJLJOYSA-N |
SMILES isomérico |
[2H]C1C2(C(OP(=O)(O1)OC2([2H])[2H])([2H])[2H])CC |
SMILES canónico |
CCC12COP(=O)(OC1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)


![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)


![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)





